molecular formula C16H16N4O3 B11975778 7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11975778
M. Wt: 312.32 g/mol
InChI Key: YCAAVJDBUYIHRQ-UHFFFAOYSA-N
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Description

7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C16H16N4O3. This compound is known for its unique structure, which includes a purine core substituted with a 2,4-dimethylphenyl group and a 2-oxoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylacetophenone with ethyl chloroformate to form an intermediate, which is then reacted with 3-methylxanthine under basic conditions to yield the final product . The reaction conditions often require precise temperature control and the use of solvents such as tetrahydrofuran (THF) and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

7-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H16N4O3/c1-9-4-5-11(10(2)6-9)12(21)7-20-8-17-14-13(20)15(22)18-16(23)19(14)3/h4-6,8H,7H2,1-3H3,(H,18,22,23)

InChI Key

YCAAVJDBUYIHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C=NC3=C2C(=O)NC(=O)N3C)C

Origin of Product

United States

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